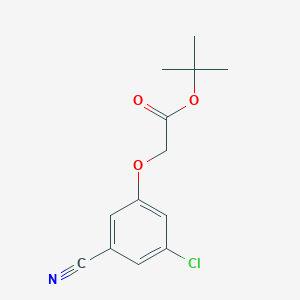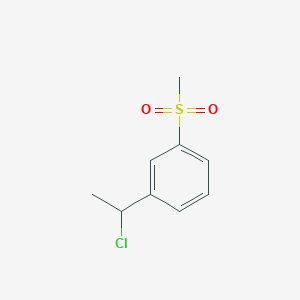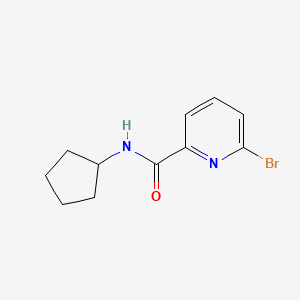
6-Bromo-N-cyclopentylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-cyclopentylpicolinamide is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.141 g/mol It is a derivative of picolinamide, where the bromine atom is substituted at the 6th position of the pyridine ring, and the amide nitrogen is bonded to a cyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of various substituted picolinamides.
Industrial Production Methods
Industrial production of 6-Bromo-N-cyclopentylpicolinamide may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process would typically include steps such as bromination, coupling, and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N-cyclopentylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
6-Bromo-N-cyclopentylpicolinamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-cyclopentylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation and angiogenesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-cyclopentylpicolinamide: Similar structure with the bromine atom at the 5th position.
6-Bromo-N-methylpicolinamide: Similar structure with a methyl group instead of a cyclopentyl group.
Uniqueness
6-Bromo-N-cyclopentylpicolinamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
1209459-00-6 |
|---|---|
Formule moléculaire |
C11H13BrN2O |
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
6-bromo-N-cyclopentylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O/c12-10-7-3-6-9(14-10)11(15)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15) |
Clé InChI |
SMCSFBQAKLOUBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
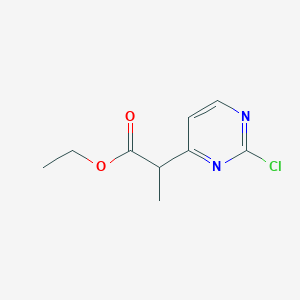
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
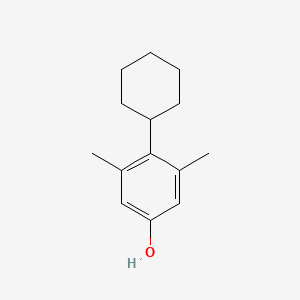
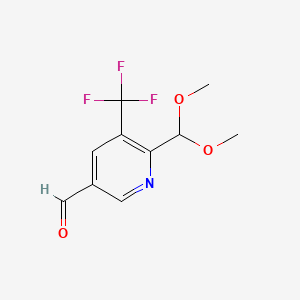
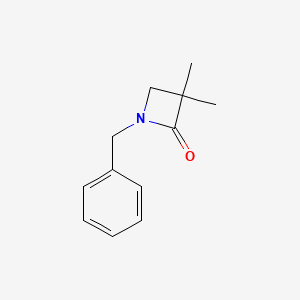

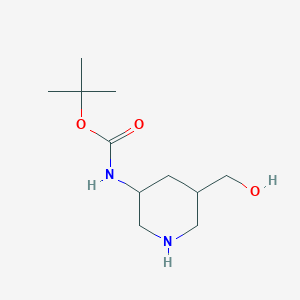
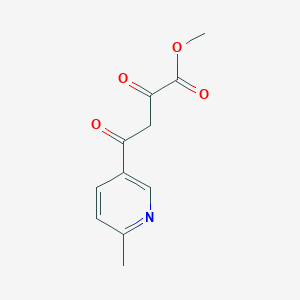
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
